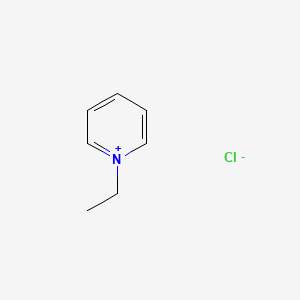![molecular formula C11H10N2S B1362699 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 4335-28-8](/img/structure/B1362699.png)
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
Overview
Description
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a chemical compound with the molecular formula C11H10N2S . It is a subject of interest in various fields of research due to its potential biological activities .
Synthesis Analysis
The synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole involves the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl group . The compound has a molecular weight of 202.275 .Chemical Reactions Analysis
The chemical reactions involving 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole are largely dependent on the functional groups present in the molecule. For instance, the presence of the imidazo[2,1-b]thiazole ring allows for reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a solid compound . It has a molecular weight of 230.29 and a molecular formula of C11H10N2S .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives are recognized for their ability to act as antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. By donating an electron to these free radicals, thiazole derivatives help prevent oxidative stress, a condition linked to various chronic diseases .
Analgesic and Anti-inflammatory Activities
Research has shown that certain thiazole derivatives exhibit significant analgesic and anti-inflammatory activities. These properties make them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activities
The thiazole ring is a core structure in many antimicrobial and antifungal agents. Compounds like sulfathiazole and abafungin are examples of thiazole derivatives used in treating bacterial and fungal infections, respectively .
Anticancer Activity
Some thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives have shown cytotoxic activity against human tumor cell lines, indicating their potential as anticancer agents .
Antiviral and Anti-HIV Activities
Thiazole derivatives have also been explored for their antiviral properties, including activity against HIV. These compounds can interfere with the life cycle of viruses, offering a pathway for the development of new antiviral drugs .
Neuroprotective Activity
Thiazole derivatives can play a role in neuroprotection by contributing to the synthesis of neurotransmitters like acetylcholine. This activity is crucial for the normal functioning of the nervous system and may be beneficial in treating neurodegenerative diseases .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMDKHVRFBRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4335-28-8, 4335-29-9 | |
| Record name | 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-6-phenylimidazo(2,1-b)thiazole monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-PHENYL-2,3-DIHYDROIMIDAZO(2,1-B)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEA4JRD166 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the anti-inflammatory activity of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole (2) compare to its analog, 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (SK&/F 86002)?
A2: The research [] directly compares the anti-inflammatory activity of compound (2) to its analog, 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (SK&/F 86002), a known anti-inflammatory agent. In the arachidonic acid-induced mouse ear inflammation assay, compound (2) showed a 48% inhibition of edema, whereas SK&/F 86002 exhibited a higher inhibition of 69%. This comparison suggests that the presence of a fluorine atom in the para position of the phenyl ring in SK&/F 86002 might contribute to enhanced anti-inflammatory activity compared to the unsubstituted phenyl ring in compound (2). Further research would be needed to elucidate the precise mechanism behind this difference.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)

![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)









